1-(4-(4-(2-Methylpyrimidin-4-yl)piperazine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one
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Overview
Description
1-(4-(4-(2-Methylpyrimidin-4-yl)piperazine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one is a complex organic compound that features a piperazine and piperidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-(2-Methylpyrimidin-4-yl)piperazine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one typically involves multiple steps. One common method includes the reaction of 2-methylpyrimidine with piperazine to form an intermediate, which is then reacted with piperidine and prop-2-en-1-one under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve the use of high-throughput synthesis techniques to ensure purity and yield. These methods may include the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up production .
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-(2-Methylpyrimidin-4-yl)piperazine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4-(4-(2-Methylpyrimidin-4-yl)piperazine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-(4-(2-Methylpyrimidin-4-yl)piperazine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-piperidinyl)piperazine: Shares a similar piperazine and piperidine structure but lacks the pyrimidine and prop-2-en-1-one moieties.
tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: Contains a piperazine and piperidine ring system but differs in its functional groups.
Uniqueness
1-(4-(4-(2-Methylpyrimidin-4-yl)piperazine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one is unique due to its combination of a pyrimidine ring with a piperazine and piperidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[4-[4-(2-methylpyrimidin-4-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-3-17(24)22-8-5-15(6-9-22)18(25)23-12-10-21(11-13-23)16-4-7-19-14(2)20-16/h3-4,7,15H,1,5-6,8-13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOQMBDCSCGZAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C(=O)C3CCN(CC3)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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